1-(2,4-DIMETHYLPHENYL)PIPERAZINE hydrochloride
CAS No.: 1013-77-0
Cat. No.: VC0176193
Molecular Formula: C12H19ClN2
Molecular Weight: 226.748
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1013-77-0 |
---|---|
Molecular Formula | C12H19ClN2 |
Molecular Weight | 226.748 |
IUPAC Name | 1-(2,4-dimethylphenyl)piperazine;hydrochloride |
Standard InChI | InChI=1S/C12H18N2.ClH/c1-10-3-4-12(11(2)9-10)14-7-5-13-6-8-14;/h3-4,9,13H,5-8H2,1-2H3;1H |
Standard InChI Key | TVZPDMFIIIJISM-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)N2CCNCC2)C.Cl |
Introduction
Chemical Structure and Properties
1-(2,4-Dimethylphenyl)piperazine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₉ClN₂, representing the hydrochloride salt of 1-(2,4-dimethylphenyl)piperazine. The base compound (without the hydrochloride) has a molecular formula of C₁₂H₁₈N₂ and a molecular weight of 190.28 . The hydrochloride salt has the CAS number 1013-77-0.
The compound features a piperazine ring (a six-membered heterocycle with two nitrogen atoms at opposite positions) with a 2,4-dimethylphenyl group attached to one of the nitrogen atoms. The hydrochloride form enhances the compound's solubility and stability, making it more suitable for various pharmacological applications compared to its free base form.
Physical Properties
The parent compound (1-(2,4-dimethylphenyl)piperazine) exists as a clear, slightly colored liquid with the following properties:
Property | Value |
---|---|
Boiling point | 153°C at 10mmHg |
Density | 1.0130 |
Refractive index | 1.553-1.555 |
pKa | 9.00±0.10 (Predicted) |
Form | Liquid |
Color | Clear slightly colored |
The hydrochloride salt, in contrast, typically exists as a white crystalline solid with enhanced stability and water solubility compared to the free base .
Structural Identification
The compound can be identified using several spectroscopic and analytical techniques. Its structure is represented by the following identifiers:
Identifier | Value for parent compound |
---|---|
SMILES | CC1=CC(=C(C=C1)N2CCNCC2)C |
InChI | InChI=1S/C12H18N2/c1-10-3-4-12(11(2)9-10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 |
InChIKey | RUIMBVCRNZHCRQ-UHFFFAOYSA-N |
These identifiers provide a standardized way to represent the molecular structure in chemical databases and literature .
Synthesis and Preparation Methods
The synthesis of 1-(2,4-dimethylphenyl)piperazine hydrochloride involves several established methodologies, with variations in efficiency, yield, and purity.
Basic Synthetic Route
The primary synthesis typically involves the reaction of 2,4-dimethylphenylamine with piperazine under specific conditions. This reaction is conducted in the presence of appropriate solvents such as dimethylformamide (DMF) and catalysts like potassium iodide. Elevated temperatures are generally required to facilitate the formation of the desired product.
Conversion to Hydrochloride Salt
After synthesizing the free base (1-(2,4-dimethylphenyl)piperazine), conversion to the hydrochloride salt is typically accomplished by treating the free base with hydrochloric acid. Based on similar compounds' preparation methods, this process often involves:
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Dissolving the free base in an organic solvent such as ethyl acetate
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Adding a solution of hydrogen chloride (typically in diethyl ether) until achieving a pH of approximately 1-2
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Allowing the precipitate to form
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Isolating the precipitate by filtration
This method typically yields high purity product (>99%) when properly executed.
Biological Activity and Mechanisms of Action
1-(2,4-Dimethylphenyl)piperazine hydrochloride demonstrates significant biological activity, particularly within the central nervous system.
Receptor Interactions
The compound's primary mechanism of action appears to involve interactions with serotonin receptors and transporters, similar to structurally related compounds. Research indicates that compounds with the piperazine core linked to substituted phenyl groups often exhibit:
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Serotonin transporter (SERT) inhibition, leading to increased serotonin levels in synaptic clefts
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Affinity for specific serotonin receptor subtypes, particularly 5-HT1A and 5-HT3
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Potential modulatory effects on dopaminergic systems
These interactions provide the basis for the compound's neuropsychopharmacological effects and potential therapeutic applications.
Neuropharmacological Effects
Based on its structural features and receptor binding profile, the compound likely produces effects including:
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Modulation of mood and cognition through serotonergic pathways
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Potential analgesic (pain-relieving) properties
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Anxiolytic (anxiety-reducing) effects
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Antidepressant-like activity
Research Applications
1-(2,4-Dimethylphenyl)piperazine hydrochloride has several important applications in scientific research and pharmaceutical development.
Medicinal Chemistry Applications
The compound serves as:
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A pharmacological tool for studying serotonergic systems
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A template for the development of novel neuropsychiatric medications
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A reference compound for structure-activity relationship studies
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An intermediate in the synthesis of more complex neuropharmacological agents
Structural Relationships and Comparative Analysis
Related Compounds
Several structurally related compounds share similarities with 1-(2,4-dimethylphenyl)piperazine hydrochloride:
Compound | CAS Number | Molecular Formula | Key Difference |
---|---|---|---|
1-(2,4-Dimethylphenyl)piperazine | 1013-76-9 | C₁₂H₁₈N₂ | Free base (non-hydrochloride) form |
1-[2-(2,4-DiMethylphenylsulfanyl)phenyl]piperazine Hydrochloride | 960203-28-5 | C₁₈H₂₃ClN₂S | Contains a sulfanyl linkage and additional phenyl ring |
1-[3-(2,4-Dimethylphenyl)sulfanylphenyl]piperazine Hydrochloride | 2137793-92-9 | C₁₈H₂₃ClN₂S | Contains a sulfanyl linkage at the 3-position |
These structural variations result in significant differences in pharmacological properties and applications .
Structure-Activity Relationships
The position and nature of substituents on the phenyl ring and piperazine moiety significantly influence the biological activity of these compounds:
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The 2,4-dimethyl substitution pattern on the phenyl ring affects receptor binding specificity
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The absence or presence of a sulfanyl linkage alters the molecular geometry and electronic distribution
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The hydrochloride salt formation improves solubility and bioavailability without fundamentally altering the core pharmacophore
These structure-activity relationships provide valuable insights for the rational design of new therapeutic agents.
Analytical Methods and Characterization
Identification Techniques
The identification and characterization of 1-(2,4-dimethylphenyl)piperazine hydrochloride typically employ multiple analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass Spectrometry (MS) for molecular weight determination
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Infrared (IR) spectroscopy for functional group identification
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High-Performance Liquid Chromatography (HPLC) for purity assessment
Collision Cross Section Data
For the parent compound, predicted collision cross section (CCS) values provide valuable information for mass spectrometry analyses:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 191.15428 | 145.5 |
[M+Na]⁺ | 213.13622 | 158.9 |
[M+NH₄]⁺ | 208.18082 | 154.3 |
[M+K]⁺ | 229.11016 | 151.3 |
[M-H]⁻ | 189.13972 | 149.0 |
[M+Na-2H]⁻ | 211.12167 | 153.1 |
[M]⁺ | 190.14645 | 148.4 |
[M]⁻ | 190.14755 | 148.4 |
These values facilitate identification and quantification in complex matrices using ion mobility mass spectrometry .
Chemical Reactivity and Transformations
Common Reaction Types
1-(2,4-Dimethylphenyl)piperazine hydrochloride can participate in various chemical reactions, primarily involving the piperazine nitrogen atoms:
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Nucleophilic substitutions at the non-substituted nitrogen
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Salt formation with various acids
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Complexation with metals
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Further functionalization of the aromatic ring
Stability Considerations
The compound's stability is influenced by several factors:
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pH: The compound is generally more stable under acidic conditions (as the hydrochloride salt)
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Temperature: Elevated temperatures can accelerate degradation
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Light exposure: May lead to photodegradation of the aromatic system
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Oxidative stress: The piperazine moiety may be susceptible to oxidation
Understanding these stability considerations is crucial for proper handling, storage, and formulation in research applications.
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